molecular formula C26H28N2O5 B2876833 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 620134-81-8

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2876833
CAS No.: 620134-81-8
M. Wt: 448.519
InChI Key: SVNDIBLPTQOALQ-UHFFFAOYSA-N
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Description

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyloxy group, a benzoyl group, a hydroxy group, and a morpholinoethyl group attached to a pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone ring, followed by the introduction of the allyloxy, benzoyl, hydroxy, and morpholinoethyl groups through various organic reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.

Scientific Research Applications

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(methoxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
  • 5-(3-(ethoxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Uniqueness

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy or ethoxy groups, which may exhibit different properties and applications.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-2-15-33-21-10-6-9-20(18-21)23-22(24(29)19-7-4-3-5-8-19)25(30)26(31)28(23)12-11-27-13-16-32-17-14-27/h2-10,18,23,29H,1,11-17H2/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFURERUSAOGSM-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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